XlogP Lipophilicity: N1-Ethyl Confers 0.9 log Unit Higher Lipophilicity than N1-Methyl Analog
The calculated partition coefficient (XlogP) for 4-bromo-1-ethyl-1H-imidazole is 1.3, which is 0.9 log units higher than the 4-bromo-1-methyl-1H-imidazole analog (XlogP3 = 0.4) . In medicinal chemistry lead optimization, a ΔlogP of +0.9 is significant and can represent a meaningful difference in membrane permeability and oral absorption potential per Lipinski guidelines [1]. This increase is directly attributable to the ethyl-to-methyl substitution at N1, providing a tunable lipophilicity handle without altering the reactive C4–Br site.
| Evidence Dimension | Calculated octanol/water partition coefficient (XlogP / XlogP3) |
|---|---|
| Target Compound Data | XlogP = 1.3 (C5H7BrN2, MW 175.03) |
| Comparator Or Baseline | 4-Bromo-1-methyl-1H-imidazole: XlogP3 = 0.4 (C4H5BrN2, MW 160.99) |
| Quantified Difference | ΔXlogP = +0.9 (higher lipophilicity for 4-bromo-1-ethyl) |
| Conditions | Computed values from topological descriptors (atom-additive method); XlogP3 source: CymitQuimica; XlogP source: Chem960 |
Why This Matters
This 0.9 log unit difference informs selection when a medicinal chemistry program requires specific lipophilicity ranges; swapping the ethyl for methyl analog would alter the downstream compound's permeability profile.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23 (1–3), 3–25. DOI: 10.1016/S0169-409X(96)00423-1. View Source
